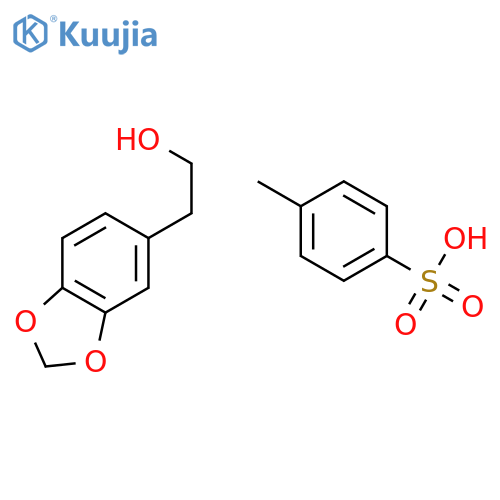

Cas no 57587-09-4 (1,3-Benzodioxole-5-ethanol, 4-methylbenzenesulfonate)

1,3-Benzodioxole-5-ethanol, 4-methylbenzenesulfonate 化学的及び物理的性質

名前と識別子

-

- 1,3-Benzodioxole-5-ethanol, 4-methylbenzenesulfonate

- SCHEMBL6993704

- 57587-09-4

- EN300-37153343

- 1-(1,3-Benzodioxol-5-yl)-2-[[(4-methylphenyl)sulfonyl]oxy]ethane

- FYPJXNPPDNIJOS-UHFFFAOYSA-N

- 2-(1,3-Benzodioxol-5-yl)ethyl 4-methylbenzenesulfonate #

- 2-(1,3-dioxaindan-5-yl)ethyl 4-methylbenzene-1-sulfonate

-

- インチ: InChI=1S/C16H16O5S/c1-12-2-5-14(6-3-12)22(17,18)21-9-8-13-4-7-15-16(10-13)20-11-19-15/h2-7,10H,8-9,11H2,1H3

- InChIKey: FYPJXNPPDNIJOS-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 320.07184478Da

- どういたいしつりょう: 320.07184478Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 450

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 70.2Ų

1,3-Benzodioxole-5-ethanol, 4-methylbenzenesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37153343-2.5g |

2-(1,3-dioxaindan-5-yl)ethyl 4-methylbenzene-1-sulfonate |

57587-09-4 | 95.0% | 2.5g |

$1089.0 | 2025-03-18 | |

| Enamine | EN300-37153343-0.05g |

2-(1,3-dioxaindan-5-yl)ethyl 4-methylbenzene-1-sulfonate |

57587-09-4 | 95.0% | 0.05g |

$468.0 | 2025-03-18 | |

| Enamine | EN300-37153343-0.25g |

2-(1,3-dioxaindan-5-yl)ethyl 4-methylbenzene-1-sulfonate |

57587-09-4 | 95.0% | 0.25g |

$513.0 | 2025-03-18 | |

| Enamine | EN300-37153343-1.0g |

2-(1,3-dioxaindan-5-yl)ethyl 4-methylbenzene-1-sulfonate |

57587-09-4 | 95.0% | 1.0g |

$557.0 | 2025-03-18 | |

| Enamine | EN300-37153343-0.5g |

2-(1,3-dioxaindan-5-yl)ethyl 4-methylbenzene-1-sulfonate |

57587-09-4 | 95.0% | 0.5g |

$535.0 | 2025-03-18 | |

| Enamine | EN300-37153343-0.1g |

2-(1,3-dioxaindan-5-yl)ethyl 4-methylbenzene-1-sulfonate |

57587-09-4 | 95.0% | 0.1g |

$490.0 | 2025-03-18 | |

| Enamine | EN300-37153343-5.0g |

2-(1,3-dioxaindan-5-yl)ethyl 4-methylbenzene-1-sulfonate |

57587-09-4 | 95.0% | 5.0g |

$1614.0 | 2025-03-18 | |

| Enamine | EN300-37153343-10.0g |

2-(1,3-dioxaindan-5-yl)ethyl 4-methylbenzene-1-sulfonate |

57587-09-4 | 95.0% | 10.0g |

$2393.0 | 2025-03-18 |

1,3-Benzodioxole-5-ethanol, 4-methylbenzenesulfonate 関連文献

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

1,3-Benzodioxole-5-ethanol, 4-methylbenzenesulfonateに関する追加情報

Comprehensive Overview of 1,3-Benzodioxole-5-ethanol, 4-methylbenzenesulfonate (CAS No. 57587-09-4)

1,3-Benzodioxole-5-ethanol, 4-methylbenzenesulfonate (CAS No. 57587-09-4) is a specialized organic compound that has garnered significant attention in the fields of synthetic chemistry, pharmaceuticals, and material science. This compound, characterized by its unique benzodioxole core and 4-methylbenzenesulfonate ester group, serves as a versatile intermediate in the synthesis of more complex molecules. Its molecular structure combines the aromatic properties of the benzodioxole ring with the reactive potential of the ethanol and tosylate functional groups, making it a valuable building block for researchers.

In recent years, the demand for 1,3-Benzodioxole-5-ethanol, 4-methylbenzenesulfonate has increased due to its applications in the development of bioactive compounds. Researchers are particularly interested in its role as a precursor in the synthesis of flavonoids, alkaloids, and other natural product derivatives. These derivatives are often explored for their potential in drug discovery and pharmaceutical formulations, aligning with the growing trend of green chemistry and sustainable synthesis methods. The compound's ability to undergo selective functionalization reactions further enhances its utility in medicinal chemistry.

From a structural perspective, the benzodioxole moiety in 1,3-Benzodioxole-5-ethanol, 4-methylbenzenesulfonate contributes to its stability and reactivity. This bicyclic structure is known for its electron-rich nature, which facilitates electrophilic substitution reactions. Meanwhile, the 4-methylbenzenesulfonate (tosylate) group acts as an excellent leaving group, enabling nucleophilic substitution reactions. Such properties make this compound a preferred choice for organic synthesis and catalysis studies, particularly in the context of heterocyclic chemistry.

The compound's relevance extends to the field of material science, where it is investigated for its potential in designing advanced polymers and functional materials. Its aromatic backbone and reactive sites allow for the creation of novel polymeric architectures with tailored properties. This aligns with the current focus on smart materials and nanotechnology, where researchers seek to develop materials with enhanced mechanical, thermal, or electronic characteristics.

In the context of analytical chemistry, 1,3-Benzodioxole-5-ethanol, 4-methylbenzenesulfonate is often analyzed using techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods help in characterizing its purity, stability, and reactivity under various conditions. The compound's spectral data is well-documented, making it a reliable reference for quality control in chemical manufacturing and research laboratories.

As the scientific community continues to explore sustainable and efficient synthetic routes, 1,3-Benzodioxole-5-ethanol, 4-methylbenzenesulfonate remains a compound of interest. Its compatibility with microwave-assisted synthesis and flow chemistry techniques further underscores its adaptability to modern chemical engineering practices. Researchers are also investigating its potential in biocatalysis, where enzymatic methods are employed to achieve greener and more selective transformations.

In summary, 1,3-Benzodioxole-5-ethanol, 4-methylbenzenesulfonate (CAS No. 57587-09-4) is a multifaceted compound with broad applications across pharmaceuticals, material science, and organic synthesis. Its unique structural features and reactivity profile make it a valuable asset in both academic and industrial settings. As research progresses, this compound is likely to play an even more significant role in the development of innovative chemical solutions and therapeutic agents.

57587-09-4 (1,3-Benzodioxole-5-ethanol, 4-methylbenzenesulfonate) 関連製品

- 1422057-40-6(3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione)

- 896317-99-0(7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)

- 2172141-13-6(1,8-dioxa-5-azaspiro5.5undecane)

- 1023821-26-2(N1,N4-Bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide)

- 2732255-84-2(rac-(1R,4R,6R,7S)-6-hydroxy-2-(2,2,2-trifluoroacetyl)-2-azabicyclo2.2.1heptane-7-carboxylic acid)

- 890153-34-1(1-Piperazinecarboxylicacid, 4-(3-bromobenzoyl)-, 1,1-dimethylethyl ester)

- 1207035-16-2(3-(benzenesulfonyl)-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylpropanamide)

- 356531-45-8(2-Chloro-N-(4-fluorobenzyl)aniline)

- 70-58-6(5-fluoropyridine-3-carboxamide)

- 1356342-73-8(tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate)